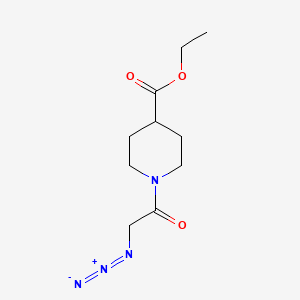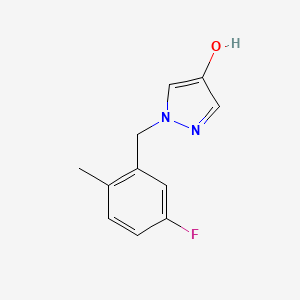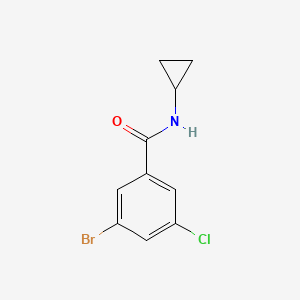
6-Phenylpyridine-3-sulfonic acid amide
概要
説明
Synthesis Analysis
The synthesis of 6-Phenylpyridine-3-sulfonic acid amide can be achieved through several methodologies. One such method involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another approach to amide synthesis involves the use of B (OCH2CF3)3, which is an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as Fourier transform infrared (FT-IR) spectroscopy, 1 H NMR, 13 C NMR, Mass spectroscopy, energy dispersive X-ray (EDX) analysis, thermogravimetric/derivative thermogravimetry (TG/DTG) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), and vibrating sample magnetometer (VSM) .Chemical Reactions Analysis
Pyridine, the core structure of this compound, is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Due to its basic nature, it can form stable salts when treated with stronger acids or alkyl halides . In addition, it can be used to neutralize some acids produced in chemical reactions .科学的研究の応用
Catalysis and Bond Formation
6-Phenylpyridine-3-sulfonic acid amide plays a role in catalytic processes and bond formation. For instance, it's involved in Brønsted acid-catalyzed imine amidation, where simple Brønsted acids like phenyl phosphinic acid are used as catalysts, providing high yields of aminal products. These reactions have shown excellent yields and enantioselectivities, up to 99% ee, particularly when using sulfonamides as nucleophiles (Rowland et al., 2005). Additionally, research highlights the application of this compound derivatives in the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, facilitated by metal-free photoredox strategies. This process, involving the reaction of 2,4,6-triphenylpyridinium salts with alkynyl p-tolylsulfones, leads to functionalized alkynes. The methodology is praised for its scalability, broad substrate scope, high chemoselectivity, and mild conditions, demonstrating its versatility in synthesizing complex molecular scaffolds (Ociepa et al., 2018).
Organic Synthesis and Chemical Reactions
The compound is significant in organic synthesis, particularly in the formation of biphenyl sulfonic acid ligands, which are utilized for catalytic C-N cross-coupling of aryl halides with anilines and secondary amines. This method offers notable improvements in the removal of palladium compared to state-of-the-art methods (Wittel et al., 2018). Furthermore, this compound and its derivatives are involved in the catalytic meta sulfonation of 2-phenylpyridines, a process that yields a sulfone at the position meta to the chelating group in the presence of (arene)ruthenium(II) complexes and sulfonyl chlorides. This catalytic process is noted for providing atypical regioselectivity in chelation-assisted cyclometalation reactions (Saidi et al., 2011).
Safety and Hazards
将来の方向性
The future directions for the research and application of 6-Phenylpyridine-3-sulfonic acid amide could involve the development of more robust and eco-friendly methods for the synthesis of substituted pyridines with diverse functional groups . The application of these methodologies could provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation .
作用機序
Target of action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for DNA replication in bacteria .
Mode of action
Sulfonamides act as competitive inhibitors, meaning they compete with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase. By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme’s activity and disrupting folic acid synthesis .
Biochemical pathways
The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential for DNA replication. This disruption affects the bacterial cell’s ability to reproduce, effectively limiting the spread of the bacterial infection .
Result of action
This gives the body’s immune system a chance to eliminate the infection .
Action environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For instance, certain pH conditions can affect the absorption and distribution of these drugs. Additionally, the presence of other substances, such as food or other medications, can impact the metabolism and excretion of sulfonamides .
生化学分析
Biochemical Properties
6-Phenylpyridine-3-sulfonic acid amide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of bioactive lipids such as anandamide . This interaction is significant as it modulates the levels of endocannabinoids, which are involved in various physiological processes.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to impact the endocannabinoid system, which plays a critical role in modulating both peripheral and central nervous system functions . This modulation can lead to changes in synaptic transmission, neurodevelopment, inflammation, and pain perception.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with FAAH, for example, results in the inhibition of the enzyme’s activity, thereby increasing the levels of endocannabinoids . This inhibition can have downstream effects on various physiological processes, including pain modulation and neuroprotection.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the inhibition of FAAH by this compound leads to sustained increases in endocannabinoid levels, which can have prolonged effects on cellular processes . Additionally, the compound’s stability in different experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as pain relief and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects. Studies have shown that the compound’s inhibition of FAAH is dose-dependent, with higher doses leading to more pronounced effects . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with FAAH, for example, affects the metabolism of endocannabinoids, leading to changes in their levels and activity . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and physiology.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its efficacy and potency.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cytoplasm, for example, can influence its interaction with enzymes and other biomolecules, thereby modulating its effects on cellular processes.
特性
IUPAC Name |
6-phenylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-16(14,15)10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOMGNYZKJFONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-Fluoro-2-methylphenyl)methoxy]azetidine](/img/structure/B1411790.png)


![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine](/img/structure/B1411795.png)
![1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid](/img/structure/B1411797.png)
![1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine](/img/structure/B1411799.png)




![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)


![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)